molecular formula C25H21N3O2 B15021050 4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B15021050
M. Wt: 395.5 g/mol
InChI Key: WDTDVACPFHFYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines, followed by Suzuki cross-couplings with various boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazolo[3,4-b]pyridine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for electrophilic cyclization, palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions are typically substituted pyrazolo[3,4-b]pyridines with diverse functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as tubulin. It inhibits microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and apoptosis of cancer cells . This mechanism is similar to that of other known anticancer agents that target tubulin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

4-(2-methoxyphenyl)-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C25H21N3O2/c1-30-21-15-9-8-14-19(21)20-16-22(29)26-25-23(20)24(17-10-4-2-5-11-17)27-28(25)18-12-6-3-7-13-18/h2-15,20H,16H2,1H3,(H,26,29)

InChI Key

WDTDVACPFHFYNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.